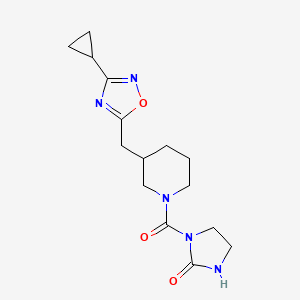

1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)imidazolidin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,2,4-Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . Imidazolidin-2-one is a type of imidazolidine, which is a five-membered ring with two nitrogen atoms and three carbon atoms.

Synthesis Analysis

The synthesis of nitrogen- and oxygen-containing scaffolds like 1,2,4-oxadiazoles has gained momentum due to their versatility in the arsenal of drug discovery . An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .

Molecular Structure Analysis

Oxadiazoles, being five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms constitute four regioisomeric structures such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole and 1,3,4-oxadiazole .

Chemical Reactions Analysis

The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .

科学的研究の応用

Anticancer Applications

- Lethal Poisoning of Cancer Cells : A study by Sica et al. (2019) explored the combination of a complex I inhibitor (similar to 1,3,4-oxadiazole derivatives) with dimethyl α-ketoglutarate (DMKG) to target cancer cells. The research demonstrated that this combination effectively blocks glycolysis and induces a bioenergetic catastrophe in cancer cells, leading to cell death. This highlights the potential of using structural analogs in cancer therapy by targeting metabolic pathways (Sica et al., 2019).

Antimicrobial Applications

- Synthesis and Antimicrobial Activity : Khalid et al. (2016) synthesized N-substituted derivatives of 1,3,4-oxadiazole and evaluated their antibacterial activities. This research provides a foundation for developing new antimicrobial agents using oxadiazole derivatives, demonstrating their potential in fighting bacterial infections (Khalid et al., 2016).

Enzyme Inhibition

- Butyrylcholinesterase (BChE) Enzyme Inhibition : Another study by Khalid et al. (2016) focused on the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides and their screening against the BChE enzyme. The study also included molecular docking to understand ligand-BChE binding affinities, providing insights into the design of enzyme inhibitors for therapeutic purposes (Khalid et al., 2016).

Tuberculostatic Activity

- Tuberculostatic Activity of Oxadiazole and Triazole Derivatives : Research by Foks et al. (2004) on the cyclization product of phenylpiperazineacetic hydrazide into 1,3,4-oxadiazole and its derivatives demonstrated tuberculostatic activity. This suggests potential applications of similar compounds in the treatment of tuberculosis, showcasing the therapeutic versatility of oxadiazole derivatives (Foks et al., 2004).

Insecticidal Activity

- Neonicotinoid Insecticides : Dai et al. (2010) studied the biotransformation of thianicotinyl neonicotinoid insecticides, focusing on the metabolic response to diverse molecular substituents by Stenotrophomonas maltophilia. This research underscores the potential environmental and agricultural applications of oxadiazole derivatives in developing insecticides with specific bioactive profiles (Dai et al., 2010).

特性

IUPAC Name |

1-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl]imidazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N5O3/c21-14-16-5-7-20(14)15(22)19-6-1-2-10(9-19)8-12-17-13(18-23-12)11-3-4-11/h10-11H,1-9H2,(H,16,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLDSBNQBJUAGGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)N2CCNC2=O)CC3=NC(=NO3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)imidazolidin-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-methylethyl}amine](/img/structure/B2887564.png)

![ethyl 1-[2-(2-fluorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2887568.png)

![N-(3-acetyl-10-methyl-6-{[4-(methylethoxy)phenyl]methyl}-7-oxospiro[1,3,4-thia diazoline-2,3'-indoline]-5-yl)acetamide](/img/structure/B2887569.png)

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-tert-butylacetamide](/img/structure/B2887571.png)

![3-[(4-Bromophenyl)sulfonyl]-1-(4-ethoxyphenyl)-1-propanone](/img/structure/B2887574.png)

![(Z)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cinnamamide](/img/structure/B2887580.png)

![4-(3-fluorophenyl)-N-(2-furylmethyl)-3-{[methyl(3-methylphenyl)amino]sulfonyl}thiophene-2-carboxamide](/img/structure/B2887581.png)